molecular formula C17H20Cl2N4 B2385843 DREADD agonist 21 dihydrochloride CAS No. 2250025-92-2

DREADD agonist 21 dihydrochloride

货号: B2385843
CAS 编号: 2250025-92-2
分子量: 351.28
InChI 键: SETCOPAXYQJWKI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DREADD agonist 21 dihydrochloride is a useful research compound. Its molecular formula is C17H20Cl2N4 and its molecular weight is 351.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化分析

Biochemical Properties

DREADD Agonist 21 (Dihydrochloride) interacts with the human M3 muscarinic receptor (M3R)-based Gq (M3Dq) DREADD . It displays little activity toward the muscarinic acetylcholine receptor M3 and reduced affinity toward H1, 5HT2A, 5HT2C, α1A receptor . The nature of these interactions involves the binding of the compound to these receptors, leading to changes in cellular signaling pathways.

Cellular Effects

DREADD Agonist 21 (Dihydrochloride) has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways and gene expression . For instance, it can modulate bidirectional feeding in defined circuits in mice .

Molecular Mechanism

The molecular mechanism of action of DREADD Agonist 21 (Dihydrochloride) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, acting as a potent and selective agonist at both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, DREADD Agonist 21 (Dihydrochloride) has been observed to have long-lasting presence and superior brain penetration . It shows stability and degradation over time, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of DREADD Agonist 21 (Dihydrochloride) vary with different dosages . For instance, a dose of 1 mg/kg of the compound strongly increased nigral neurons activity in control animals, indicative of a significant off-target effect . Reducing the dose to 0.5 mg/kg circumvented this unspecific effect, while activating the inhibitory DREADDs and selectively reducing nigral neurons firing .

Metabolic Pathways

It is known that the compound does not undergo back metabolism to clozapine .

Transport and Distribution

DREADD Agonist 21 (Dihydrochloride) is transported and distributed within cells and tissues . It has excellent bioavailability, pharmacokinetic properties, and brain penetrability .

Subcellular Localization

Given its ability to penetrate the brain and its interaction with specific receptors, it is likely that it is localized to specific compartments or organelles within the cell .

生物活性

DREADD agonist 21 dihydrochloride, also known as Compound 21 (C21), is a potent chemogenetic actuator used primarily for modulating neuronal activity through designer receptors exclusively activated by designer drugs (DREADDs). This article explores its biological activity, pharmacological profile, potential off-target effects, and relevant case studies.

  • Chemical Name : 11-(1-Piperazinyl)-5H-dibenzo[b,e][1,4]diazepine dihydrochloride
  • Molecular Formula : C17H18N4.2HCl
  • Purity : ≥98%
  • Solubility : Water-soluble version available

Pharmacological Profile

DREADD agonist 21 exhibits significant selectivity and potency for muscarinic DREADDs, particularly the hM3Dq and hM4Di subtypes. The following table summarizes its pharmacological characteristics:

Receptor Type pEC50 Value Selectivity
hM1Dq8.91High
hM3Dq8.48High
hM4Di7.77High
Wild Type M3NegligibleNone

C21 shows over tenfold higher affinity for hM1Dq and hM4Di compared to wild-type receptors, making it a valuable tool for researchers studying neuronal pathways without the interference of endogenous acetylcholine .

C21 activates neurons expressing hM3Dq and inhibits those expressing hM4Di both in vitro and in vivo. Its ability to cross the blood-brain barrier enhances its utility in behavioral studies. C21 is effective at doses ranging from 0.4 to 1 mg/kg, with noticeable effects observed as soon as 15 minutes post-administration .

Off-Target Effects

While C21 is designed to minimize off-target binding, studies have shown that it can interact with various G protein-coupled receptors (GPCRs). Notably, it has demonstrated competitive inhibition of several receptors at concentrations as low as 10 μM, including:

  • Muscarinic Receptors : M1, M2, M3
  • Dopamine Receptors : D1, D2
  • Histamine Receptors : H1, H4
  • Opioid Receptors : δ, κ, μ
  • Serotonin Receptors : 5-HT1A, 5-HT2A .

This off-target activity raises considerations for experimental design, particularly regarding control groups in chemogenetic studies.

Sleep Modulation Study

A recent study assessed the effects of C21 on sleep patterns in mice. It found that C21 administration resulted in significant modulation of sleep architecture similar to clozapine-N-oxide (CNO), despite not converting to clozapine itself. The study emphasized the importance of including DREADD-free control groups to accurately assess behavioral effects attributed to the agonists .

Diuretic Effect Investigation

Another investigation revealed that an infusion of C21 at a dose of 1.0 mg/kg caused a fourfold increase in urine output in anesthetized mice. This acute diuretic effect was linked to the compound's interaction with muscarinic receptors in the renal system, suggesting a need for careful characterization of its pharmacological properties concerning renal function .

科学研究应用

Pharmacokinetics and Potency

  • Administration : DREADD agonist 21 can be administered via intraperitoneal injection, with effective doses ranging from 0.4 to 1 mg/kg .
  • Onset of Action : The compound shows significant effects within 15 minutes post-injection .
  • Brain Penetration : Studies indicate that DREADD agonist 21 has excellent brain permeability, making it suitable for in vivo applications .

Modulation of Neuronal Activity

DREADD agonist 21 has been employed to manipulate neuronal signaling pathways in various models, facilitating the study of neurodegenerative diseases and psychiatric disorders. Its ability to selectively activate DREADDs allows researchers to dissect specific neuronal circuits without the confounding effects associated with traditional pharmacological agents.

Sleep Research

Recent studies have demonstrated that DREADD agonist 21 can modulate sleep patterns in laboratory mice. Specifically, it has been shown to influence the duration of rapid eye movement (REM) sleep and non-REM sleep architecture, similar to the effects observed with CNO . This highlights its potential for investigating sleep disorders and the underlying mechanisms of sleep regulation.

Renal Function Studies

A novel application of DREADD agonist 21 involves its role in renal function research. An infusion of the compound resulted in a significant increase in urine output and glomerular filtration rate in anesthetized mice, suggesting an acute diuretic effect . This finding opens avenues for exploring the role of renal innervation and the pharmacological modulation of kidney function using chemogenetic tools.

Case Studies and Findings

StudyFindings
Jendryka et al. (2019)Demonstrated superior brain penetration and long-lasting effects of DREADD agonist 21 compared to CNO; effective at doses between 0.4-1 mg/kg .
Bonaventura et al. (2018)Reported lower potency of DREADD agonist 21 compared to CNO in certain applications but highlighted its potential as a safer alternative .
Thompson et al. (2023)Found that both CNO and DREADD agonist 21 can modulate sleep architecture in mice, emphasizing the need for control groups in chemogenetic experiments .
Recent Renal Study (2024)Showed that DREADD agonist 21 causes acute diuresis, indicating its potential role in renal function research .

属性

IUPAC Name

6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4.2ClH/c1-2-6-14-13(5-1)17(21-11-9-18-10-12-21)20-16-8-4-3-7-15(16)19-14;;/h1-8,18-19H,9-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETCOPAXYQJWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3NC4=CC=CC=C42.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。